N-(2-(dimethylamino)ethyl)-3-(4-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide
Description
N-(2-(dimethylamino)ethyl)-3-(4-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide is a tertiary amide featuring a propanamide backbone substituted with a 4-methoxyphenyl group at the C3 position. The nitrogen atom of the amide is dual-substituted with a 2-(dimethylamino)ethyl group and a tetrahydro-2H-pyran-4-yl moiety.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-(4-methoxyphenyl)-N-(oxan-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-20(2)12-13-21(17-10-14-24-15-11-17)19(22)9-6-16-4-7-18(23-3)8-5-16/h4-5,7-8,17H,6,9-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPDOUHRVSVNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1CCOCC1)C(=O)CCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-3-(4-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide, also referred to as a derivative of diltiazem, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, including a dimethylaminoethyl group and a tetrahydro-pyran moiety, which may influence its interaction with biological targets.
Research indicates that compounds similar to this compound may act through multiple mechanisms, including:
- Calcium Channel Modulation : As a derivative of diltiazem, it is hypothesized to interact with calcium channels, potentially leading to vasodilation and reduced cardiac workload.
- Anti-inflammatory Effects : Some studies suggest that related compounds exhibit activity against TNFα and TNFR1, indicating potential anti-inflammatory properties .
- Cytotoxic Activity : Preliminary studies have shown that derivatives can exhibit cytotoxic effects against various cancer cell lines, including breast cancer MDA-MB-231 cells .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 27.6 | Cytotoxic activity via apoptosis induction |
| A549 (Lung) | 35.0 | Inhibition of cell proliferation |
| HCT116 (Colon) | 40.0 | Cell cycle arrest |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Case Studies
- Breast Cancer Research : In a study evaluating various thieno[2,3-d]pyrimidine derivatives, compounds structurally related to this compound showed significant cytotoxicity against the MDA-MB-231 cell line, leading to further exploration of structure-activity relationships (SAR) .
- Inflammatory Response Modulation : Another study investigated the compound's ability to inhibit TNFα signaling pathways, suggesting a role in modulating inflammatory responses in conditions such as rheumatoid arthritis and other inflammatory diseases .
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on shared substituents or scaffold similarities. Below is a detailed analysis:
Structural Analogs with Tetrahydropyran Moieties
Key Observations :
- The target compound shares the tetrahydro-2H-pyran-4-yl group with S24 and Example 14 . However, S24 incorporates an indole ring, which may enhance π-π stacking interactions, whereas the target compound’s 4-methoxyphenyl group offers electron-donating properties.
Analogs with Dimethylaminoethyl Substituents
Key Observations :
- The dimethylaminoethyl group is prevalent in kinase-targeting compounds (e.g., compound 27 ). This moiety may enhance solubility and interaction with charged residues in enzyme active sites.
- Unlike compound 27, the target compound lacks the sulfamoyl group and imidazopyridazine core, suggesting divergent biological targets.
Analogs with Propanamide/Propionamide Backbones
Key Observations :
- Compound 34 highlights the pharmacological relevance of methoxyphenyl-propionamide derivatives, though its piperidine substituent may confer distinct receptor affinity compared to the target compound’s tetrahydropyran group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
